H-Asp(OtBu)-OMe.HCl
CAS No.: 2673-19-0
Cat. No.: VC21538499
Molecular Formula: C9H18ClNO4
Molecular Weight: 203,24*36,45 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 2673-19-0 |
---|---|
Molecular Formula | C9H18ClNO4 |
Molecular Weight | 203,24*36,45 g/mole |
IUPAC Name | 4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride |
Standard InChI | InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1 |
Standard InChI Key | SFYKWYAIJZEDNG-RGMNGODLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H](C(=O)OC)N.Cl |
SMILES | CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl |
Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl |
Chemical Identity and Structure
H-Asp(OtBu)-OMe.HCl, also known as O4-tert-butyl-L-aspartic acid methyl ester hydrochloride, is an amino acid derivative with distinct structural features that make it valuable in chemical synthesis. This compound has a molecular formula of C9H18ClNO4 and a molecular weight of 239.69 g/mol . The compound is characterized by specific protection patterns of the aspartic acid carboxyl groups: the alpha-carboxyl group is protected as a methyl ester, while the beta-carboxyl group is protected as a tert-butyl ester. The amino group exists as a hydrochloride salt, which enhances stability and solubility in certain solvents.
Nomenclature and Identification
This compound can be identified through several systematic names and identifiers:
Parameter | Value |
---|---|
CAS Number | 2673-19-0 |
PubChem CID | 13970777 |
IUPAC Name | 4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride |
Molecular Formula | C9H18ClNO4 |
InChI | InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1 |
SMILES | CC(C)(C)OC(=O)CC@@HN.Cl |
The compound is also known by several synonyms, including L-Aspartic acid 4-tert-butyl-1-methyl ester hydrochloride, 4-tert-Butyl 1-methyl L-aspartate hydrochloride, and (S)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride .
Physical and Chemical Properties
H-Asp(OtBu)-OMe.HCl possesses specific physical and chemical properties that influence its handling, storage, and applications in laboratory and industrial settings.
Physical Properties
The compound exists as a white to off-white crystalline powder at standard temperature and pressure . Its melting point is approximately 167°C with decomposition, suggesting thermal sensitivity at elevated temperatures . This property is important to consider during handling and processing of the compound.
Applications in Chemistry and Biochemistry
H-Asp(OtBu)-OMe.HCl has significant applications primarily in the field of peptide synthesis and amino acid chemistry.
Role in Peptide Synthesis
This protected form of aspartic acid is particularly valuable in solid-phase peptide synthesis (SPPS) and other peptide synthesis methodologies. The strategic protection pattern allows for selective reactivity of the amino group while maintaining protection of the carboxyl groups. The methyl ester at the α-position and tert-butyl ester at the β-position provide orthogonal protection, allowing selective deprotection under different conditions .
Advantages in Chemical Synthesis
The differential protection offered by H-Asp(OtBu)-OMe.HCl is particularly useful when aspartic acid needs to be incorporated into peptides or other complex molecules with precise control over its chemical reactivity. The tert-butyl group can be selectively removed under acidic conditions, while the methyl ester requires different deprotection conditions, enabling sequential synthetic manipulations .
Comparative Analysis with Related Compounds
To better understand H-Asp(OtBu)-OMe.HCl in context, it is useful to compare it with related aspartic acid derivatives.
Comparison with H-ASP(OET)-OET HCL
H-ASP(OET)-OET HCL (L-Aspartic acid diethyl ester hydrochloride) differs from our target compound in that both carboxyl groups are protected as ethyl esters, rather than having differential protection. This compound has a CAS number of 16115-68-7, a molecular formula of C8H16ClNO4, and a molecular weight of 225.67 . The synthesis of this related compound involves bubbling hydrogen chloride into a suspension of L-aspartic acid in absolute ethanol, followed by heating at reflux, which results in esterification of both carboxyl groups .
Property | H-Asp(OtBu)-OMe.HCl | H-ASP(OET)-OET HCL |
---|---|---|
Molecular Formula | C9H18ClNO4 | C8H16ClNO4 |
Molecular Weight | 239.69 g/mol | 225.67 g/mol |
Protection Pattern | α-methyl ester, β-tert-butyl ester | α,β-diethyl esters |
Deprotection | Orthogonal (different conditions) | Similar conditions for both esters |
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